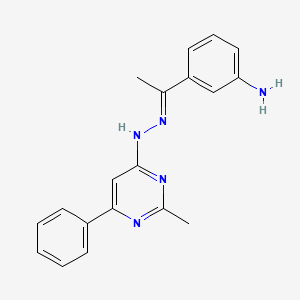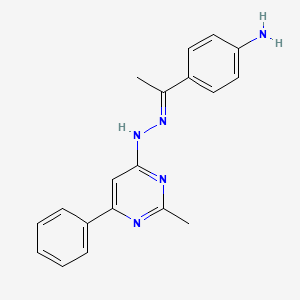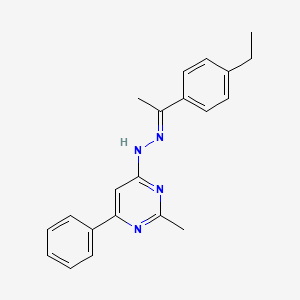
1-(3,4-dichlorophenyl)ethanone (2-methyl-6-phenyl-4-pyrimidinyl)hydrazone
説明
1-(3,4-dichlorophenyl)ethanone (2-methyl-6-phenyl-4-pyrimidinyl)hydrazone, also known as DPEP, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is synthesized using a simple and efficient method, and has been shown to have a variety of biochemical and physiological effects. In
作用機序
The mechanism of action of 1-(3,4-dichlorophenyl)ethanone (2-methyl-6-phenyl-4-pyrimidinyl)hydrazone is not fully understood, but it is thought to involve the inhibition of key enzymes involved in cancer cell growth and neuronal damage. 1-(3,4-dichlorophenyl)ethanone (2-methyl-6-phenyl-4-pyrimidinyl)hydrazone has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in cancer cell growth and neuronal damage. Additionally, 1-(3,4-dichlorophenyl)ethanone (2-methyl-6-phenyl-4-pyrimidinyl)hydrazone has been shown to activate the Nrf2 pathway, which is involved in cellular defense against oxidative stress and inflammation.
Biochemical and Physiological Effects:
1-(3,4-dichlorophenyl)ethanone (2-methyl-6-phenyl-4-pyrimidinyl)hydrazone has been shown to have a variety of biochemical and physiological effects, including anti-cancer and neuroprotective properties. 1-(3,4-dichlorophenyl)ethanone (2-methyl-6-phenyl-4-pyrimidinyl)hydrazone has been shown to inhibit cancer cell growth and induce apoptosis in vitro and in vivo. Additionally, 1-(3,4-dichlorophenyl)ethanone (2-methyl-6-phenyl-4-pyrimidinyl)hydrazone has been shown to reduce neuronal damage in animal models of neurodegenerative diseases, possibly through its activation of the Nrf2 pathway.
実験室実験の利点と制限
One advantage of using 1-(3,4-dichlorophenyl)ethanone (2-methyl-6-phenyl-4-pyrimidinyl)hydrazone in lab experiments is its simple and efficient synthesis method. Additionally, 1-(3,4-dichlorophenyl)ethanone (2-methyl-6-phenyl-4-pyrimidinyl)hydrazone has been shown to have a variety of biochemical and physiological effects, making it a useful compound for studying cancer and neurodegenerative diseases. One limitation of using 1-(3,4-dichlorophenyl)ethanone (2-methyl-6-phenyl-4-pyrimidinyl)hydrazone in lab experiments is its limited solubility in water, which can make it difficult to use in certain assays.
将来の方向性
There are several future directions for research on 1-(3,4-dichlorophenyl)ethanone (2-methyl-6-phenyl-4-pyrimidinyl)hydrazone. One area of interest is the development of 1-(3,4-dichlorophenyl)ethanone (2-methyl-6-phenyl-4-pyrimidinyl)hydrazone derivatives with improved solubility and potency. Additionally, further studies are needed to fully understand the mechanism of action of 1-(3,4-dichlorophenyl)ethanone (2-methyl-6-phenyl-4-pyrimidinyl)hydrazone and its potential therapeutic applications. Finally, studies on the pharmacokinetics and toxicity of 1-(3,4-dichlorophenyl)ethanone (2-methyl-6-phenyl-4-pyrimidinyl)hydrazone are needed to determine its safety and efficacy as a therapeutic agent.
科学的研究の応用
1-(3,4-dichlorophenyl)ethanone (2-methyl-6-phenyl-4-pyrimidinyl)hydrazone has been studied for a variety of scientific research applications, including its potential as a therapeutic agent for cancer and neurodegenerative diseases. 1-(3,4-dichlorophenyl)ethanone (2-methyl-6-phenyl-4-pyrimidinyl)hydrazone has been shown to have anti-cancer properties, inhibiting the growth of cancer cells in vitro and in vivo. Additionally, 1-(3,4-dichlorophenyl)ethanone (2-methyl-6-phenyl-4-pyrimidinyl)hydrazone has been shown to have neuroprotective effects, reducing neuronal damage in animal models of neurodegenerative diseases.
特性
IUPAC Name |
N-[(E)-1-(3,4-dichlorophenyl)ethylideneamino]-2-methyl-6-phenylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N4/c1-12(15-8-9-16(20)17(21)10-15)24-25-19-11-18(22-13(2)23-19)14-6-4-3-5-7-14/h3-11H,1-2H3,(H,22,23,25)/b24-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYHOUAILYSWRGL-WYMPLXKRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)NN=C(C)C2=CC(=C(C=C2)Cl)Cl)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CC(=N1)N/N=C(\C)/C2=CC(=C(C=C2)Cl)Cl)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-1-(3,4-dichlorophenyl)ethylideneamino]-2-methyl-6-phenylpyrimidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















